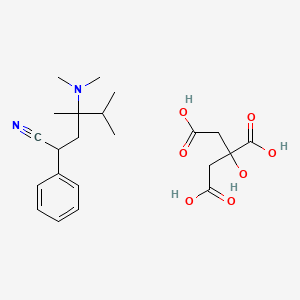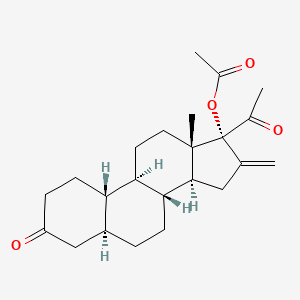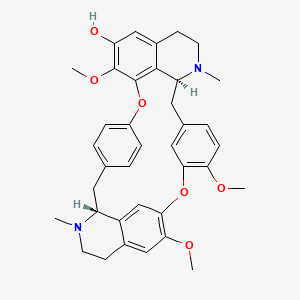
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes hydroxy, isopropylamino, and propoxymethyl groups attached to an acetophenone core. The fumarate salt form enhances its stability and solubility, making it suitable for various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acetophenone core: This can be achieved through Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the hydroxy group: This step involves the hydroxylation of the acetophenone core, which can be done using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the isopropylamino group: This can be accomplished through reductive amination, where the hydroxyacetophenone is reacted with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Addition of the propoxymethyl group: This step involves the alkylation of the acetophenone core with propoxymethyl chloride in the presence of a base like potassium carbonate.
Formation of the fumarate salt: The final step involves the reaction of the synthesized compound with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isopropylamino and propoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of cellular pathways and physiological responses. The hydroxy and isopropylamino groups may play a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
4’-(2-Hydroxy-3-(methylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (21): Similar structure but with a methylamino group instead of an isopropylamino group.
4’-(2-Hydroxy-3-(ethylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (21): Similar structure but with an ethylamino group instead of an isopropylamino group.
Uniqueness
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) is unique due to the presence of the isopropylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
属性
CAS 编号 |
104450-37-5 |
|---|---|
分子式 |
C40H62N2O12 |
分子量 |
762.9 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C18H29NO4.C4H4O4/c2*1-5-8-22-11-16-9-15(14(4)20)6-7-18(16)23-12-17(21)10-19-13(2)3;5-3(6)1-2-4(7)8/h2*6-7,9,13,17,19,21H,5,8,10-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI 键 |
XTWLDOIPPOOMPZ-WXXKFALUSA-N |
手性 SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


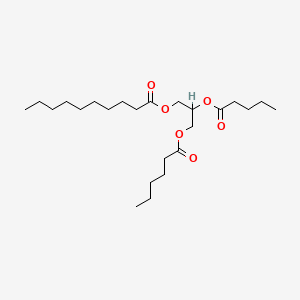

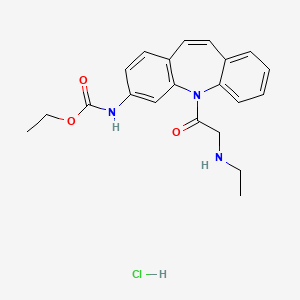
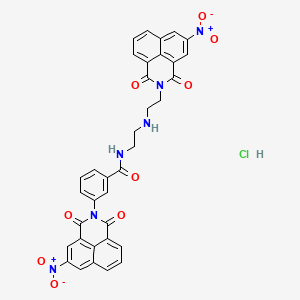
![(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline](/img/structure/B12784084.png)

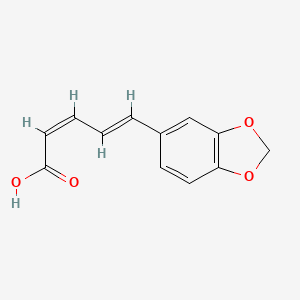
![[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6S)-6-[[(2R,3R,4S,5S,6R)-6-[4-[2-(2-aminooxyacetyl)hydrazinyl]-4-oxobutoxy]-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12784103.png)
